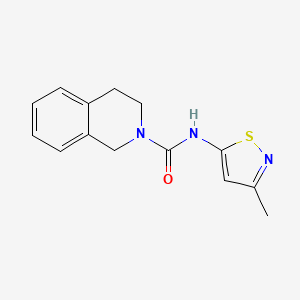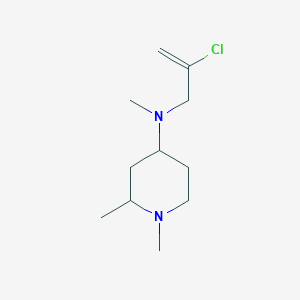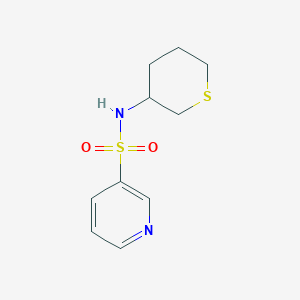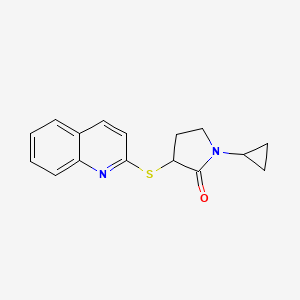
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that belongs to the class of pyrrolidinone derivatives, which possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylases (HDACs). These enzymes and proteins play important roles in various cellular processes, and their inhibition by this compound may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one in lab experiments is its well-established synthesis method. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are numerous future directions for the study of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one. One potential direction is the development of novel analogs of this compound with improved efficacy and bioavailability. Additionally, this compound could be studied further for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, this compound could be used as a tool in chemical biology and drug discovery to identify new targets and develop novel therapeutics.
In conclusion, this compound is a synthetic compound that possesses various biological activities and potential applications in various fields of research. Its synthesis method is well-established, and it has been extensively studied for its potential use as a therapeutic agent and tool in chemical biology and drug discovery. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis method of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one involves the reaction of 2-chloro-3-cyclopropylquinoline with thiourea in the presence of a base. The reaction yields 1-Cyclopropyl-3-quinolin-2-ylthiourea, which is then treated with ethyl chloroformate to give the final product. The synthesis of this compound has been reported in various research articles, and it is a well-established method.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one has been extensively studied for its potential applications in various fields of research. It has been reported to possess anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a tool in chemical biology and drug discovery.
Propiedades
IUPAC Name |
1-cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16-14(9-10-18(16)12-6-7-12)20-15-8-5-11-3-1-2-4-13(11)17-15/h1-5,8,12,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHBTJQAEBYDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)SC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
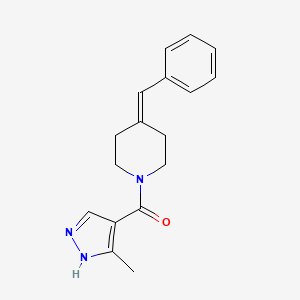


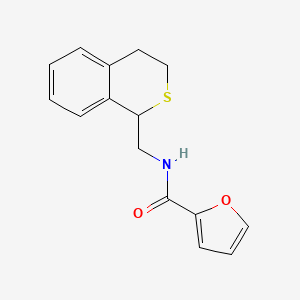
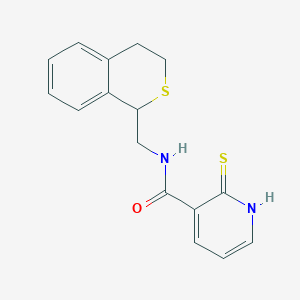



![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
